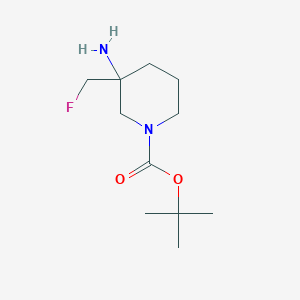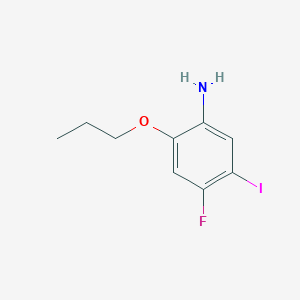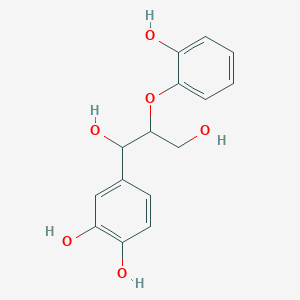
4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its IUPAC name is quite a mouthful, so let’s break it down:
- The benzene ring serves as the core structure.
- The substituent at position 4 is a 1,3-dihydroxy-2-(2-hydroxyphenoxy)propyl group.
- This compound is a derivative of benzene, containing hydroxyl groups that confer its biological activity.
4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol: , also known by its CAS number 1334499-70-5 , is a chemical compound with the following molecular formula: C15H16O6 and a molecular weight of 292.28 g/mol .
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the sources I’ve accessed. it’s likely that researchers have explored various methods to synthesize it.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches. Further research would be needed to provide precise details.
Analyse Des Réactions Chimiques
Reactivity: As a phenolic compound, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with modified hydroxyl groups or substituted benzene rings.
Applications De Recherche Scientifique
Chemistry: Researchers may study its reactivity, stability, and interactions with other compounds.
Biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry: Perhaps as a precursor for other compounds or materials.
Mécanisme D'action
- The exact mechanism by which this compound exerts its effects would require further investigation. It could involve interactions with specific proteins, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, I don’t have information on directly similar compounds. its uniqueness lies in the combination of hydroxyl groups and the benzene core.
Remember that this compound’s detailed research and applications might be found in scientific literature or patents.
Propriétés
Formule moléculaire |
C15H16O6 |
|---|---|
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
4-[1,3-dihydroxy-2-(2-hydroxyphenoxy)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O6/c16-8-14(21-13-4-2-1-3-11(13)18)15(20)9-5-6-10(17)12(19)7-9/h1-7,14-20H,8H2 |
Clé InChI |
DOHRKVZLQIYIMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OC(CO)C(C2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


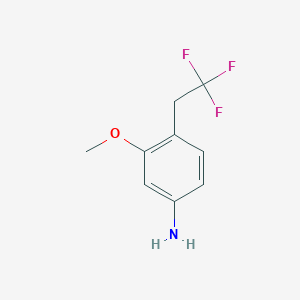
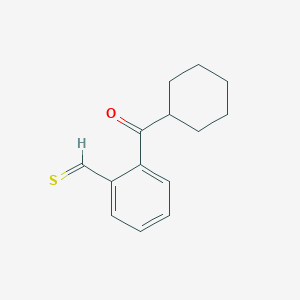
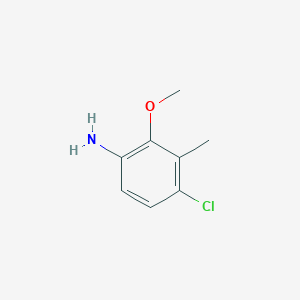
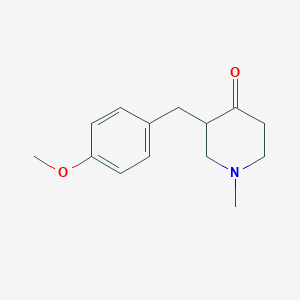
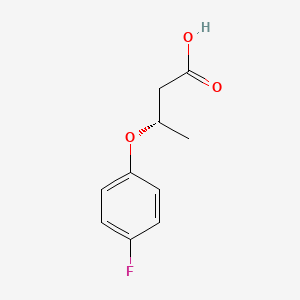
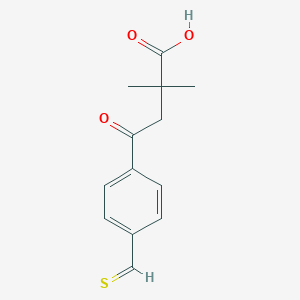
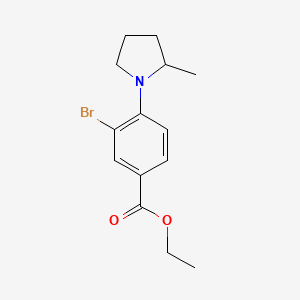
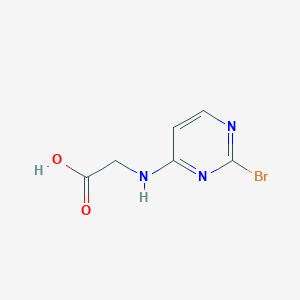
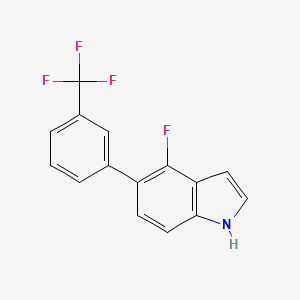
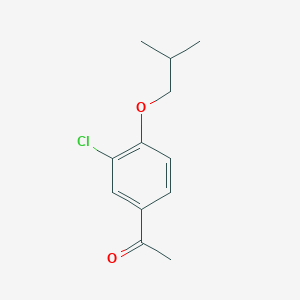
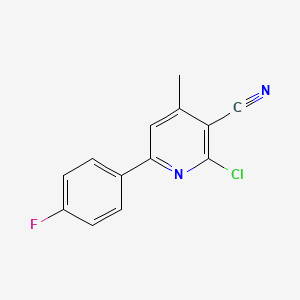
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
